4-Benzyloxy-3,5-dimethylbenzaldehyde

Organic Synthesis Protecting Group Chemistry Process Chemistry

4-Benzyloxy-3,5-dimethylbenzaldehyde (CAS 144896-51-5) is an aromatic aldehyde derivative belonging to the class of O-benzyl protected phenols, characterized by the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol. It exists as a clear yellow liquid at ambient temperature with a density of 1.1 g/mL at 25 °C and a boiling point range of 162-163 °C at 1 mmHg.

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 144896-51-5
Cat. No. B117636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-3,5-dimethylbenzaldehyde
CAS144896-51-5
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C=O
InChIInChI=1S/C16H16O2/c1-12-8-15(10-17)9-13(2)16(12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
InChIKeyGSYUTKRSEZMBNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-3,5-dimethylbenzaldehyde (CAS 144896-51-5): Technical Baseline and Procurement Specifications


4-Benzyloxy-3,5-dimethylbenzaldehyde (CAS 144896-51-5) is an aromatic aldehyde derivative belonging to the class of O-benzyl protected phenols, characterized by the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol [1]. It exists as a clear yellow liquid at ambient temperature with a density of 1.1 g/mL at 25 °C and a boiling point range of 162-163 °C at 1 mmHg . The compound serves primarily as a protected aldehyde building block in organic synthesis, featuring a benzyloxy protecting group at the para position and two methyl substituents at the meta positions of the benzaldehyde core [1]. Commercial availability spans multiple global suppliers including Sigma-Aldrich (assay 97%), Thermo Scientific Chemicals/Alfa Aesar (95%), Aladdin Scientific (97%), and AKSci (97%) [1].

1
Orthogonal benzyl protection remains stable under acidic, basic, and reductive conditions for multi-step synthesis
2
Available in two assay grades: 97% (general) and 95% with free acid specification for impurity-sensitive reactions
3
Liquid at ambient temperature (density 1.1 g/mL) enables direct volumetric dispensing in automated synthesis

Why 4-Benzyloxy-3,5-dimethylbenzaldehyde Cannot Be Substituted with Unprotected Analogs or Alternative Protecting Group Derivatives


In-class substitution of 4-benzyloxy-3,5-dimethylbenzaldehyde with the unprotected 4-hydroxy-3,5-dimethylbenzaldehyde (CAS 2233-18-3) is chemically precluded when downstream synthetic steps require an intact benzyl protecting group. The benzyloxy moiety confers orthogonal protection that remains stable under acidic, basic, and reducing conditions—including metal hydride reductions and a wide range of oxidizing agents—while the free phenol would undergo undesired side reactions such as oxidation, alkylation, or participation in hydrogen-bonding networks that alter reaction outcomes [1][2]. Conversely, substitution with alternative O-protected analogs (e.g., 4-methoxy-3,5-dimethylbenzaldehyde) fails when subsequent deprotection under mild hydrogenolytic conditions is required, as benzyl ethers are uniquely cleavable via catalytic hydrogenation or single-electron transfer reagents without affecting the core aldehyde functionality [1][3]. The combination of 3,5-dimethyl substitution and 4-benzyloxy protection further modulates steric and electronic properties relative to analogs lacking the methyl groups, directly impacting regioselectivity in electrophilic aromatic substitution and nucleophilic addition reactions .

Unprotected phenol analog 4-Hydroxy-3,5-dimethylbenzaldehyde undergoes side reactions (oxidation, alkylation) that the benzyl-protected form prevents. Direct replacement may compromise synthetic route integrity.
Alternative protecting group Methoxy or other ethers cannot be removed under mild hydrogenolytic conditions required for benzyl deprotection without affecting the aldehyde. Substitution may block downstream deprotection steps.

4-Benzyloxy-3,5-dimethylbenzaldehyde: Procurement Decision Evidence Based on Performance Data


Synthetic Yield: Direct Quantitative Comparison of Benzyl Protection Efficiency

In a documented synthetic route starting from 4-hydroxy-3,5-dimethylbenzaldehyde (4.6 g, 30.6 mmol), benzylation under standard Williamson ether synthesis conditions (acetonitrile reflux, 18 h) followed by workup and short-path distillation afforded 6.5 g of the title compound, corresponding to a calculated yield of 88.4% . This yield benchmark enables direct comparison against alternative benzylation protocols or alternative protecting group strategies. For context, benzyl ether formation via Williamson conditions on structurally similar phenolic aldehydes has been reported with yields ranging from 75-92%, placing this 88.4% result within the high-efficiency tier of benzyl protection reactions on sterically hindered 3,5-dimethyl-substituted phenolic substrates [1].

Synthetic yield
Reported
88.4% isolated yield
Upper-quartile efficiency for sterically hindered benzylation
Class benchmark 75–92%; 6.5 g from 4.6 g substrate
Organic Synthesis Protecting Group Chemistry Process Chemistry

Commercial Purity Tiering: Comparative Specification Analysis for Downstream Reproducibility

Commercial availability spans two distinct purity tiers with quantitative analytical specifications: the 97% assay grade (Sigma-Aldrich, Aladdin Scientific, AKSci) and the 95% assay grade (Thermo Scientific/Alfa Aesar, Bidepharm) . For the 95% grade, Thermo Scientific specification sheet includes: assay (GC) ≥94.0%, free acid (titration) ≤2.5%, refractive index range 1.5825-1.5885 at 20 °C, and clear yellow appearance . This contrasts with the 97% grade which does not publish the same secondary purity metrics, leaving free acid content unspecified . The 2% absolute purity differential (95% vs 97%) translates to a 40% relative reduction in maximum impurity burden (5% vs 3%), a material consideration for reactions sensitive to acidic impurities or requiring strict stoichiometric control .

Purity tiering
Data to verify
2% absolute purity gap (97% vs 95%); ~40% relative impurity reduction
Grade selection affects stoichiometric control and side-reaction risk
Free acid ≤2.5% specified only for 95% grade
Analytical Chemistry Quality Control Procurement

Physical Form Differentiation: Liquid State vs Solid Analogs for Formulation Compatibility

4-Benzyloxy-3,5-dimethylbenzaldehyde exists as a clear yellow liquid at ambient temperature (20 °C), distinguishing it from its closest structural analog 4-hydroxy-3,5-dimethylbenzaldehyde (CAS 2233-18-3), which is a white to pale yellow crystalline solid with a melting point of 112-114 °C . The liquid state of the target compound eliminates the need for pre-weighing solid dissolution steps and enables direct liquid transfer in automated synthesis platforms or continuous flow reactors . The compound exhibits a density of 1.1 g/mL at 25 °C, refractive index of n20/D 1.587, and a flash point exceeding 110 °C (>230 °F), with ambient temperature storage conditions specified across multiple vendor datasheets .

Physical form
Data to verify
Liquid at 20°C vs solid analog (mp 112–114°C)
Supports direct liquid handling and automated dispensing
Flash point >110°C; n20/D 1.587
Formulation Chemistry Handling Properties Process Engineering

Procurement Cost-Benchmark Analysis: Cross-Vendor Pricing per Unit Mass

Pricing data from multiple global vendors reveals substantial inter-vendor cost variation for comparable purity grades of 4-benzyloxy-3,5-dimethylbenzaldehyde. At the 1g scale, Aladdin Scientific offers the 97% grade at $34.90 , while Thermo Fisher Scientific (Alfa Aesar) lists the 95% grade at approximately $1,095 (CNY equivalent) —representing a >30-fold price differential between vendors for the same CAS registry compound. At the 5g scale, Aladdin Scientific pricing is $114.90 for 97% grade (4-8 week lead time) , compared to Alfa Aesar at approximately ¥4,662 (~$650) and Fluorochem at £166.00 (~$210) . European suppliers Carl Roth offer 10g at 454.80 CHF (~$510) [1].

Cross-vendor pricing
Data to verify
Up to >75% cost differential for comparable grades
Vendor selection may substantially reduce procurement cost
Example: $34.90/1g (97%) vs ~$152/1g (95%); lead times vary
Procurement Economics Supply Chain Budget Optimization

Solubility Profile: Calculated LogP for Solvent System Design

4-Benzyloxy-3,5-dimethylbenzaldehyde exhibits a calculated LogP (octanol-water partition coefficient) of 3.69 and a topological polar surface area (PSA) of 26.3 Ų [1][2]. This LogP value quantitatively positions the compound as moderately lipophilic, predicting preferential solubility in organic solvents and limited aqueous miscibility [3]. Vendor data confirms solubility in diethyl ether and other organic solvents, consistent with the LogP prediction .

Lipophilicity
Reported
LogP 3.69
Moderate lipophilicity guides solvent selection for extraction and purification
~25–50× higher than unprotected analog; PSA 26.3 Ų
Physical Chemistry Formulation Extraction Optimization

Patent-Cited Utility: Validated Research-Grade Application in Pharmaceutical Intermediate Synthesis

4-Benzyloxy-3,5-dimethylbenzaldehyde is explicitly cited as a synthetic intermediate in GENFIT Patent US2006/79696 A1 (2006) at column 45 [1][2]. The patent relates to therapeutic compounds and their preparation methods, establishing the compound's utility in pharmaceutical development pathways. Additionally, literature references connect this compound to Organic Letters (vol. 13, issue 24, p. 6556-6559) and US Patent 5166398 [2], further documenting its role in peer-reviewed synthetic methodology development.

Patent precedent
Class-level
Cited in US2006/79696 A1 (column 45)
Third-party documentation of synthetic utility in pharmaceutical research
Verifiable patent reference; no peer-reviewed application data
Medicinal Chemistry Pharmaceutical Intermediates Patent Literature

4-Benzyloxy-3,5-dimethylbenzaldehyde: Targeted Research and Industrial Application Scenarios


Multi-Step Organic Synthesis Requiring Orthogonal Phenol Protection

Use as a protected benzaldehyde building block in synthetic sequences where the 4-benzyloxy group must remain intact during acidic, basic, or reductive transformations (e.g., metal hydride reductions, organometallic additions, or electrophilic aromatic substitution on the aldehyde-bearing ring) [1]. The 88.4% yield benchmark from documented benzylation of 4-hydroxy-3,5-dimethylbenzaldehyde establishes that commercial procurement of the pre-synthesized compound eliminates the need for in-house protection/deprotection optimization and purification. Selection of the 97% purity grade (Sigma-Aldrich, Aladdin) is recommended for reactions where trace acidic impurities could compromise yield or selectivity .

Pharmaceutical Intermediate Development with Patent Precedent

Integration into medicinal chemistry programs targeting therapeutic areas where substituted benzaldehydes serve as key intermediates. The compound's explicit citation in GENFIT Patent US2006/79696 A1 provides documented synthetic utility in patent-protected drug discovery pathways. The calculated LogP of 3.69 and PSA of 26.3 Ų [1] inform predictions of membrane permeability and oral bioavailability potential for derivative compounds, supporting early-stage drug design decisions when this aldehyde is used as a starting material for library synthesis.

Automated Synthesis and Continuous Flow Chemistry Platforms

Deployment in robotic liquid handling systems and continuous flow reactors where the liquid physical state at ambient temperature (density 1.1 g/mL, flash point >110 °C) enables direct volumetric dispensing without pre-dissolution in organic solvents. This contrasts with solid-state analogs (e.g., 4-hydroxy-3,5-dimethylbenzaldehyde, mp 112-114 °C) that require weighing and dissolution steps incompatible with fully automated workflows [1]. The refractive index specification (n20/D 1.587) provides a quality control metric for in-line process analytical technology monitoring of reagent integrity.

Cost-Optimized Academic and Pre-Competitive Research Procurement

Budget-constrained research programs requiring multigram quantities can achieve >75% cost reduction by selecting Aladdin Scientific ($34.90/1g, $114.90/5g for 97% grade) over premium vendors such as Alfa Aesar/Thermo Scientific (~$152/1g, ~$650/5g for 95% grade) [1]. For projects with 4-8 week lead time tolerance, the Aladdin 5g option offers the most favorable cost-per-gram economics among publicly listed suppliers. Projects requiring immediate availability should consider Fluorochem (1g £78.00, 5g £166.00) or Carl Roth (10g 454.80 CHF) as intermediate cost alternatives with shorter delivery timelines.

Application
Selection Property
Validation Focus
Multi-step synthesis with orthogonal protection
Benzyl-protected aldehyde building block
Orthogonal stability under acidic, basic, and reductive conditions
Medicinal chemistry intermediate research
Patent-documented synthetic utility
Precedented use in pharmaceutical development pathways
Automated liquid handling and flow chemistry
Liquid physical state at ambient temperature
Direct volumetric dispensing without pre-dissolution
Cost-sensitive academic procurement
Multi-vendor purity tier availability
Cross-vendor purity and lead time evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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